

chemical structure and properties of BN82002 hydrochloride

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Compound of Interest

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BN82002 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent CDC25 Phosphatase Inhibitor

This technical guide provides a comprehensive overview of **BN82002 hydrochloride**, a potent and selective inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cell cycle for cancer therapy.

Chemical Structure and Physicochemical Properties

BN82002 hydrochloride is the salt form of the active free base, BN82002. The free base is known to be unstable, and the hydrochloride salt is the preferred form for research and development due to its stability while retaining the same biological activity.

Chemical Name: 4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol hydrochloride[1] Synonyms: BN-82002 HCl

Below is a representation of the chemical structure of **BN82002 hydrochloride**.

Chemical Structure of BN82002 Hydrochloride



Figure 1. Chemical Structure of BN82002 Hydrochloride

A summary of the key physicochemical properties of BN82002 and its hydrochloride salt is presented in the table below.

Property	Value (BN82002 Free Base)	Value (BN82002 Hydrochloride)	Reference
CAS Number	396073-89-5	1049740-43-3	[2]
Molecular Formula	C19H25N3O4	C19H26ClN3O4	[2]
Molecular Weight	359.42 g/mol	395.88 g/mol	[2]
Appearance	Red to dark red solid	Solid	[3]
Solubility	DMSO: >100 mM	DMSO: 10 mg/mL, Ethanol: 10 mg/mL	[4][5]
Storage	Store at -20°C	Solid Powder: -20°C (12 Months), 4°C (6 Months). In Solvent: -80°C (6 Months), -20°C (1 Month)	[2][6]

Mechanism of Action and Biological Activity

BN82002 is a potent, selective, and irreversible inhibitor of the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C)[6]. These phosphatases are crucial regulators of the cell cycle, as they dephosphorylate and activate cyclin-dependent kinases (CDKs). Overexpression of CDC25 phosphatases is observed in a wide variety of human cancers, making them an attractive target for anticancer drug development.

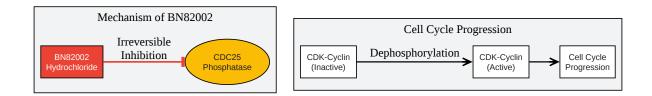
The inhibitory activity of **BN82002 hydrochloride** against various CDC25 isoforms is summarized in the following table.



Target	IC50 (μM)	Reference
CDC25A	2.4	[6]
CDC25B2	3.9	[6]
CDC25B3	6.3	[6]
CDC25C	5.4	[6]
CDC25C-cat	4.6	[6]

BN82002 hydrochloride exhibits approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase[6]. The inhibition of CDC25 by BN82002 leads to the accumulation of tyrosine-phosphorylated (inactive) CDKs, resulting in cell cycle arrest and the inhibition of tumor cell proliferation[6].

The following diagram illustrates the signaling pathway affected by BN82002.



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Figure 2. CDC25 Inhibition Pathway by BN82002.

BN82002 has demonstrated anti-proliferative activity against a panel of human tumor cell lines. The IC_{50} values for cell proliferation inhibition are presented below.



Cell Line	Cancer Type	IC50 (μM)	Reference
MIA PaCa-2	Pancreatic Cancer	7.2	[6]
DU-145	Prostate Cancer	13.5	
U-87 MG	Glioblastoma	13.9	_
LNCaP	Prostate Cancer	22.4	_
HT-29	Colon Cancer	32.6	[6]
U2OS	Osteosarcoma	11.2	
HeLa	Cervical Cancer	23.0	

In vivo studies have shown that BN82002 reduces the growth rate of human tumor xenografts in athymic nude mice[3].

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of BN82002 are described in the primary literature. Below are summaries of key experimental methodologies.

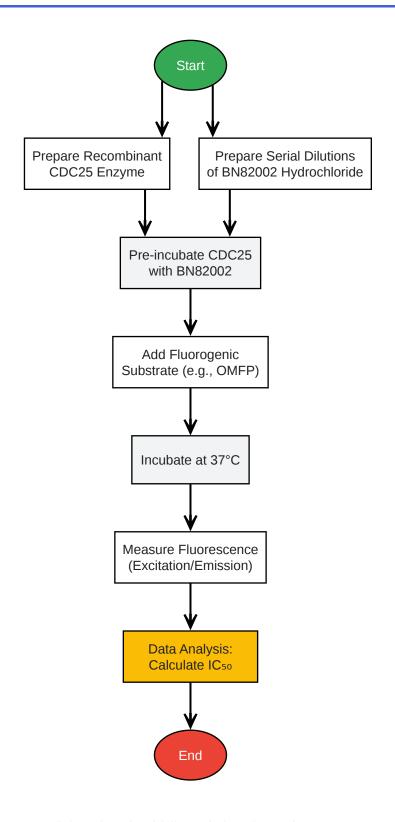
Chemical Synthesis

The synthesis of BN82002 and a library of related small molecules has been reported by Contour-Galcéra et al. (2004)[2]. The general synthetic scheme involves a multi-step process. For detailed procedures, including reagents, reaction conditions, and purification methods, please refer to the original publication.

CDC25 Phosphatase Activity Assay

The following is a generalized workflow for assessing the inhibitory activity of BN82002 against CDC25 phosphatases, based on the methods described by Brezak et al. (2004).





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Figure 3. CDC25 Phosphatase Activity Assay Workflow.

Protocol Outline:



- Enzyme Preparation: Recombinant human CDC25A, B, and C are expressed and purified.
- Inhibitor Preparation: BN82002 hydrochloride is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
- Reaction Mixture: The CDC25 enzyme is pre-incubated with varying concentrations of BN82002 hydrochloride in a suitable buffer.
- Substrate Addition: The reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP).
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
- Detection: The fluorescence of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: The percentage of inhibition is calculated for each concentration of BN82002
 hydrochloride, and the IC₅₀ value is determined by non-linear regression analysis.

Cell Proliferation Assay

The effect of BN82002 on the proliferation of various cancer cell lines is typically assessed using assays such as the MTT or SRB assay.

Protocol Outline:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of BN82002
 hydrochloride for a specified duration (e.g., 72 hours).
- Cell Viability Staining:
 - MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The formazan crystals are then solubilized, and the absorbance is measured.



- SRB Assay: Cells are fixed, and the total protein content is stained with sulforhodamine B
 (SRB). The bound dye is then solubilized, and the absorbance is measured.
- Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC₅₀ value is determined.

In Vivo Xenograft Model

The anti-tumor efficacy of BN82002 in vivo is evaluated using human tumor xenograft models in immunocompromised mice.

Protocol Outline:

- Tumor Cell Implantation: Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of athymic nude mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Compound Administration: Mice are treated with BN82002 hydrochloride (or vehicle control) via a suitable route of administration (e.g., intraperitoneal or oral) at a specified dose and schedule.
- Tumor Measurement: Tumor volume is measured periodically using calipers.
- Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Conclusion

BN82002 hydrochloride is a valuable research tool for studying the role of CDC25 phosphatases in cell cycle regulation and cancer biology. Its potent and selective inhibitory activity, coupled with its demonstrated in vitro and in vivo efficacy, makes it a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides a foundational understanding of the chemical, physical, and biological properties of **BN82002 hydrochloride** to support further research and development efforts in this area.



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